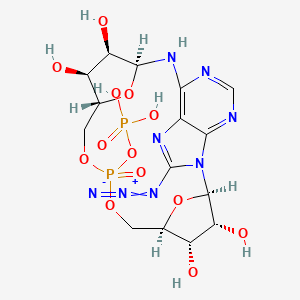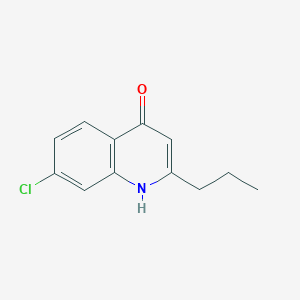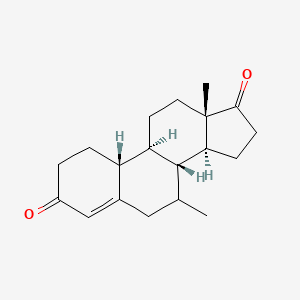
7-(+/-)-Methyl-estra-4-ene-3,17-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(+/-)-Methyl-estra-4-ene-3,17-dione is a synthetic steroidal compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(+/-)-Methyl-estra-4-ene-3,17-dione typically involves multiple steps starting from simpler steroidal precursors. One common method involves the methylation of estra-4-ene-3,17-dione at the 7th position. This can be achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes. These could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are crucial to the industrial synthesis process.
化学反応の分析
Types of Reactions
7-(+/-)-Methyl-estra-4-ene-3,17-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation or other substitution reactions can be performed to introduce new substituents at specific positions on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
科学的研究の応用
7-(+/-)-Methyl-estra-4-ene-3,17-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studies often focus on its effects on cellular processes and its potential as a tool for understanding steroid hormone action.
Medicine: Research explores its potential therapeutic uses, including its role in hormone replacement therapy and its effects on various physiological systems.
Industry: It may be used in the production of pharmaceuticals and other steroid-based products.
作用機序
The mechanism of action of 7-(+/-)-Methyl-estra-4-ene-3,17-dione involves its interaction with steroid hormone receptors. It can bind to androgen or estrogen receptors, modulating their activity and influencing gene expression. This interaction can affect various cellular pathways, leading to changes in cell growth, differentiation, and metabolism.
類似化合物との比較
Similar Compounds
Estradiol: A naturally occurring estrogen with similar structural features.
Testosterone: A naturally occurring androgen with a similar steroid nucleus.
Nandrolone: A synthetic anabolic steroid with structural similarities.
Uniqueness
7-(+/-)-Methyl-estra-4-ene-3,17-dione is unique due to its specific methylation at the 7th position, which can influence its biological activity and receptor binding affinity. This structural modification can result in distinct pharmacological properties compared to other similar steroids.
特性
分子式 |
C19H26O2 |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14S)-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-16,18H,3-9H2,1-2H3/t11?,14-,15+,16-,18+,19-/m0/s1 |
InChIキー |
IHFREKJAIFEZMQ-YUCZGNSFSA-N |
異性体SMILES |
CC1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C |
正規SMILES |
CC1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B13716765.png)
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13716773.png)
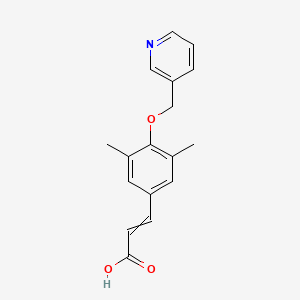
![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13716789.png)
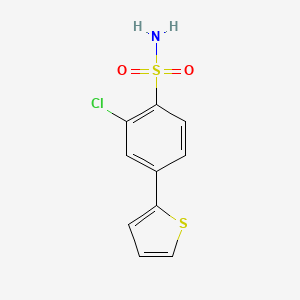
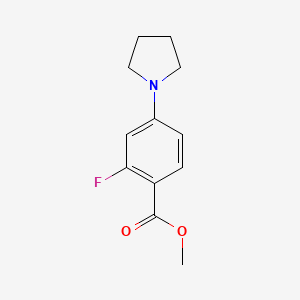
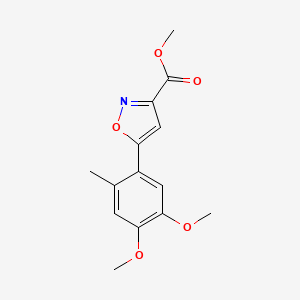
![(5E)-5-[(5-methylfuran-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13716803.png)

![10-[4-(1-Pyrrolidinyl)phenyl]-10H-phenoxazine](/img/structure/B13716810.png)

![Pyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B13716818.png)
